molecular formula C10H12FN5O4 B093214 2-Fluoroadenosine CAS No. 146-78-1

2-Fluoroadenosine

Cat. No.: B093214
CAS No.: 146-78-1
M. Wt: 285.23 g/mol
InChI Key: HBUBKKRHXORPQB-UUOKFMHZSA-N
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Description

2-Fluoroamphetamine, commonly referred to as 2FA, is a stimulant drug belonging to the amphetamine family, specifically the fluorinated amphetamine subclass. This compound is part of a large number of clandestinely produced amphetamine analogs that have appeared in the designer drug market over the past decade. It is structurally similar to amphetamine, with the addition of a fluoride group at the 2-position on the phenyl ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoroamphetamine typically involves the fluorination of amphetamine precursors. One common method is the direct fluorination of phenylacetone using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent. The resulting 2-fluorophenylacetone is then reductively aminated using ammonia or an amine source to yield 2-Fluoroamphetamine .

Industrial Production Methods: Industrial production methods for 2-Fluoroamphetamine are not well-documented due to its status as a research chemical and controlled substance. large-scale synthesis would likely follow similar routes as described above, with additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoroamphetamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophilic substitution reactions using reagents such as sodium azide (NaN₃) or sodium methoxide (NaOCH₃).

Major Products:

Scientific Research Applications

2-Fluoroamphetamine has several scientific research applications, including:

Comparison with Similar Compounds

  • 3-Fluoroamphetamine (3FA)
  • 4-Fluoroamphetamine (4FA)
  • 2-Fluoromethamphetamine (2FMA)
  • 2-Fluoroethamphetamine (2FEA)

Comparison: 2-Fluoroamphetamine is unique among its fluorinated counterparts due to the position of the fluorine atom on the phenyl ring. This positional isomerism can significantly impact the compound’s pharmacological properties, including its potency, duration of action, and side effect profile. For example, 4-Fluoroamphetamine is known to have more empathogenic effects compared to the primarily stimulant effects of 2-Fluoroamphetamine .

Properties

IUPAC Name

(2R,3R,4S,5R)-2-(6-amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBUBKKRHXORPQB-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70163252
Record name 2-Fluoroadenosine
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Molecular Weight

285.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47193876
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

146-78-1
Record name 2-Fluoroadenosine
Source CAS Common Chemistry
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Record name 2-Fluoroadenosine
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Record name 2-Fluoroadenosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04441
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Record name 2-Fluoroadenosine
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Record name 2-Fluoroadenosine
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Record name 2-FLUOROADENOSINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of 2-fluoroadenosine?

A1: this compound primarily exerts its effects through phosphorylation by adenosine kinase, leading to the formation of its active metabolite, this compound triphosphate (F-araATP) []. This metabolite can then disrupt various cellular processes, including DNA and RNA synthesis.

Q2: How does this compound interact with adenosine kinase?

A2: this compound binds to the active site of adenosine kinase, mimicking the natural substrate adenosine []. Structural studies have revealed key interactions involved in substrate recognition and the conformational changes that occur upon binding. Notably, the binding mode of this compound differs slightly from that of adenosine in Mycobacterium tuberculosis ADK due to the presence of specific amino acid residues in the enzyme's active site [].

Q3: What are the downstream effects of this compound triphosphate accumulation in cells?

A3: F-araATP, being an analogue of adenosine triphosphate (ATP), can interfere with crucial cellular processes. It can inhibit DNA polymerase and RNA polymerase, disrupting DNA replication and transcription []. Additionally, F-araATP can affect other ATP-dependent enzymes, leading to a cascade of detrimental effects on cell function.

Q4: Is this compound metabolized into other compounds besides F-araATP?

A4: Yes, this compound can be metabolized into 2-fluoro-ATP, albeit at lower levels than F-araATP []. The formation of 2-fluoro-ATP likely involves deamination of this compound to 2-fluoroadenine, followed by phosphorylation.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C10H12FN5O4, and its molecular weight is 285.24 g/mol.

Q6: How do modifications at the 2' position of this compound affect its activity?

A6: Introducing various substituents at the 2' position of this compound can significantly influence its biological activity. For instance, 2-chloro- or 2-fluoro-9-(2-substituted-2-deoxy-β-D-arabinofuranosyl)adenines were synthesized and evaluated for cytotoxic and antiviral activities. While the 2-chloroadenine nucleoside lacked cytotoxicity, the 2-fluoroadenine nucleoside exhibited moderate cytotoxicity [].

Q7: Does the presence of the fluorine atom at the 2-position significantly impact its biological activity?

A7: Yes, the fluorine atom plays a crucial role in the biological activity of this compound. Replacing the 2-amino group of adenosine with fluorine significantly enhances its binding affinity for adenosine kinase [, , ]. Moreover, this substitution influences its interaction with other enzymes like purine nucleoside phosphorylase, affecting its metabolic fate and contributing to its overall pharmacological profile [, ].

Q8: Does the 4'-C-ethynyl substitution impact the activity of this compound?

A8: Yes, the addition of a 4'-C-ethynyl group to this compound leads to the creation of 2′-deoxy-4′-C-ethynyl-2-fluoroadenosine (EFdA) [, , , , ]. This modification results in a compound with significantly enhanced anti-HIV activity, low toxicity, and a high barrier to resistance development.

Q9: Are there known mechanisms of resistance to this compound?

A9: One of the main mechanisms of resistance to this compound is the loss or decreased activity of adenosine kinase [, ]. This prevents the phosphorylation of this compound into its active metabolites, thereby reducing its efficacy.

Q10: What are some potential strategies for improving the delivery of this compound to specific targets?

A11: Researchers are exploring various drug delivery systems to improve the targeting and efficacy of this compound. One promising approach is the use of triblock copolymeric nanoreactors, which can encapsulate the drug and potentially deliver it more effectively to specific cells or tissues [].

Q11: What analytical methods are commonly used to study this compound?

A12: Various analytical methods are employed to characterize and quantify this compound. High-performance liquid chromatography (HPLC) is commonly used for separation and quantification, often coupled with ultraviolet (UV) or mass spectrometry (MS) detectors [, ]. Nuclear magnetic resonance (NMR) spectroscopy, particularly 19F NMR, is a valuable tool for studying the structure, dynamics, and interactions of this compound and its metabolites in complex biological systems [, , ].

Q12: How is computational chemistry used in research on this compound?

A13: Computational techniques like molecular modeling and simulations are employed to study the interactions of this compound with its targets, such as adenosine kinase. Molecular docking studies can predict the binding affinities and modes of this compound and its derivatives to the enzyme's active site [, ]. These insights can guide the rational design of novel this compound analogs with improved potency and selectivity.

Q13: What cell lines are commonly used to evaluate the cytotoxic effects of this compound in vitro?

A14: Researchers have utilized various cell lines, including murine leukemia L1210 cells, human epidermoid carcinoma H.Ep. #2 cells, and human cervical cancer (HeLa) cells, to investigate the cytotoxic effects of this compound [, , ]. These studies have provided valuable insights into the mechanisms of action and the potential of this compound as an anti-cancer agent.

Q14: Has this compound demonstrated efficacy in vivo?

A15: While comprehensive in vivo data is limited in the provided research, this compound has shown promising results in some animal models. Notably, its derivative, EFdA, exhibits potent anti-HIV activity in vivo with favorable toxicity profiles [, , , , ]. Further research is needed to fully elucidate its therapeutic potential and explore its applications in various disease models.

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